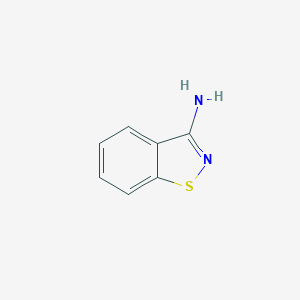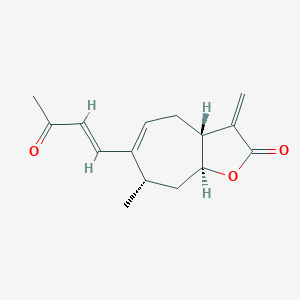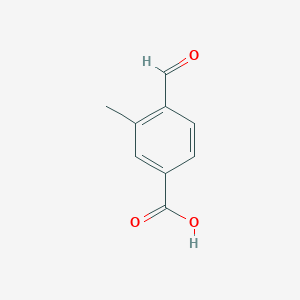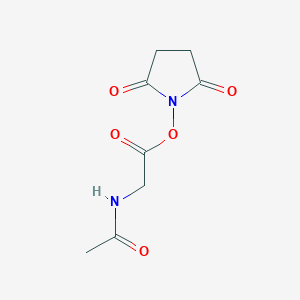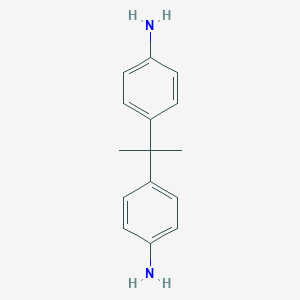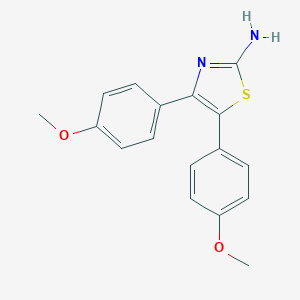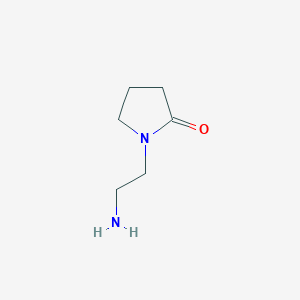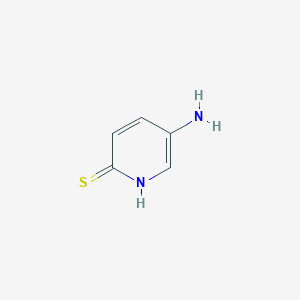
5-Aminopyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyridine-2-thiol is an organic compound with the molecular formula C5H6N2S. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a thiol group at the 2-position of the pyridine ring.
Mechanism of Action
Target of Action
5-Aminopyridine-2-thiol is a derivative of aminopyridines, which are known for their diverse biological activities . The primary targets of aminopyridines are various biological molecules, and they are used as pharmacophores against these targets . .
Mode of Action
Aminopyridines, in general, are known to interact with their targets, leading to changes in biological processes . They serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Biochemical Pathways
Aminopyridines are known to affect various biochemical processes due to their interaction with different biological targets .
Pharmacokinetics
Aminopyridines are known to be readily absorbed through the skin and the gastrointestinal tract, and they are widely distributed in the body, including the brain .
Result of Action
Aminopyridines are known to be acutely toxic compounds, and part of this toxic response may be due to their ability to block k+ channels, causing, among other effects, convulsions or seizures .
Action Environment
Aminopyridines are known to be harmful to public health and the environment by destroying ozone in the upper atmosphere .
Biochemical Analysis
Biochemical Properties
It is known that aminopyridines, a class of chemicals to which 5-Aminopyridine-2-thiol belongs, are used in the synthesis of various biological molecules . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Thiol drugs have been found to inhibit SARS-2-S binding to ACE2 and virus infection, suggesting potential antiviral properties
Molecular Mechanism
Aminopyridines are known for their role in the synthesis of diverse biological molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridine-2-thiol typically involves the reaction of 2-chloropyridine with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as zinc oxide nanoparticles can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-Aminopyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Mercaptopyridine: Lacks the amino group, limiting its biological activity.
5-Aminopyrimidine-2-thiol: Similar structure but with a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness
5-Aminopyridine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWJNUZWLWRDON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
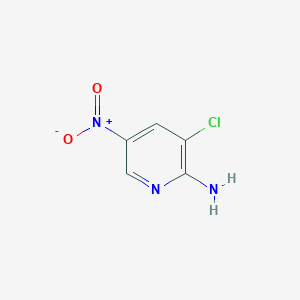

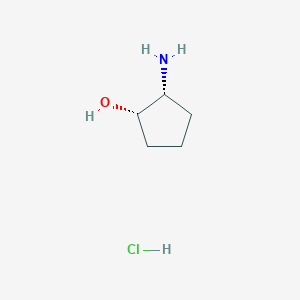
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

